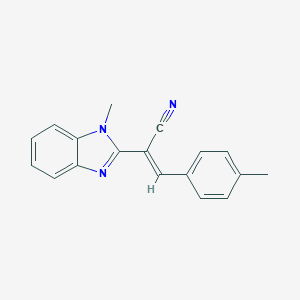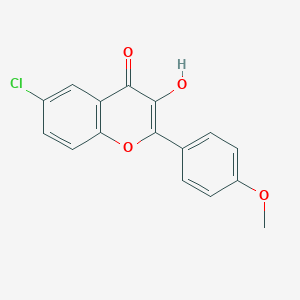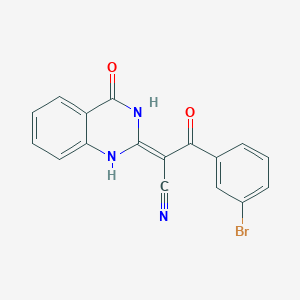
(2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile, also known as BPOQN, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile is not fully understood. However, studies have shown that (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile also inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile. One direction is to further investigate its mechanism of action, particularly with regard to its anticancer activity. Another direction is to explore its potential applications in materials science, such as the synthesis of novel materials with unique properties. Additionally, more studies are needed to evaluate the safety and efficacy of (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile in animal models and humans.
合成法
(2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile can be synthesized through a multi-step process that involves the reaction of 3-bromobenzaldehyde with 2-amino-4-oxoquinazoline, followed by the addition of ethyl cyanoacetate and subsequent cyclization. The final product is obtained through purification and recrystallization.
科学的研究の応用
(2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. In materials science, (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile has been used as a versatile reagent for the synthesis of various compounds.
特性
製品名 |
(2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile |
|---|---|
分子式 |
C17H10BrN3O2 |
分子量 |
368.2 g/mol |
IUPAC名 |
(2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile |
InChI |
InChI=1S/C17H10BrN3O2/c18-11-5-3-4-10(8-11)15(22)13(9-19)16-20-14-7-2-1-6-12(14)17(23)21-16/h1-8,20H,(H,21,23)/b16-13- |
InChIキー |
WXLNRAANYWAIKU-SSZFMOIBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N/C(=C(/C#N)\C(=O)C3=CC(=CC=C3)Br)/N2 |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=C(C#N)C(=O)C3=CC(=CC=C3)Br)N2 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=C(C#N)C(=O)C3=CC(=CC=C3)Br)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Diethylamino)ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B255650.png)
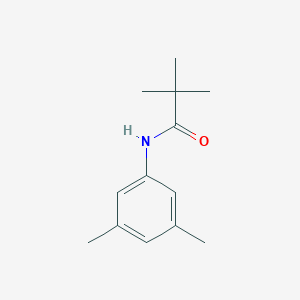
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B255655.png)
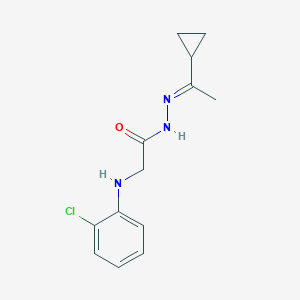
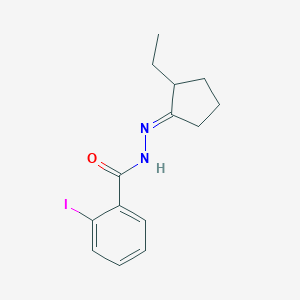
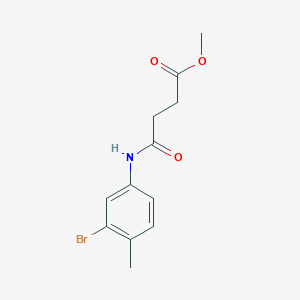
![4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B255665.png)
![N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B255666.png)
![N-[3-(4-morpholinyl)propyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B255671.png)
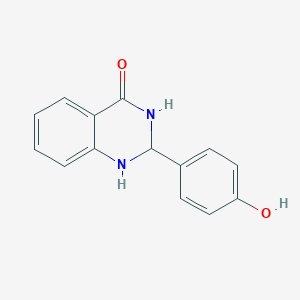
![(4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B255675.png)
![1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255678.png)
